Product packaging for Ethyl 3,3-bis(methylsulfanyl)prop-2-enoate(Cat. No.:CAS No. 19606-92-9)

Ethyl 3,3-bis(methylsulfanyl)prop-2-enoate

Cat. No.: B2804403
CAS No.: 19606-92-9
M. Wt: 192.29
InChI Key: JJORKHOIYUBGBD-UHFFFAOYSA-N
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Description

Ethyl 3,3-bis(methylsulfanyl)prop-2-enoate (CAS 19606-92-9) is a chemical compound with the molecular formula C7H12O2S2 . It belongs to the class of acrylate esters and features two methylsulfanyl (methylthio) groups, a structural motif that makes it a versatile building block in organic synthesis . Compounds with bis(methylsulfanyl) functionalities are often employed as key intermediates in the construction of more complex molecules, particularly in heterocyclic chemistry . For instance, related structures have been used in research to synthesize novel compounds, such as thiazolo[5,4-b]quinoline derivatives, which are of interest for their potential cytotoxic activity . As a reagent, it provides researchers with a multifunctional platform for exploring new chemical spaces in fields like medicinal chemistry and materials science. This product is intended for non-human research applications only and is not suitable for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O2S2 B2804403 Ethyl 3,3-bis(methylsulfanyl)prop-2-enoate CAS No. 19606-92-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3,3-bis(methylsulfanyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2S2/c1-4-9-6(8)5-7(10-2)11-3/h5H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJORKHOIYUBGBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(SC)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodologies for the Chemical Synthesis of Ethyl 3,3 Bis Methylsulfanyl Prop 2 Enoate and Its Analogues

Direct Synthetic Approaches to Ethyl 3,3-bis(methylsulfanyl)prop-2-enoate

Direct methodologies for the synthesis of this compound primarily involve the formation of the core ketene (B1206846) dithioacetal structure from simple precursors.

Synthetic Strategies Involving Halogenated Precursors

Although less common for this specific ester, a general approach to ketene dithioacetals can involve the reaction of 1,1-dihaloalkenes with thiolates. In the context of this compound, this would hypothetically involve a precursor such as ethyl 3,3-dihaloprop-2-enoate. The reaction would proceed via a double nucleophilic substitution of the vinyl halides by two equivalents of methanethiolate (B1210775). The efficacy of this method is contingent on the stability of the halogenated acrylate (B77674) precursor and the reaction conditions required to drive the substitution to completion without significant side reactions.

Formation via Ketene Dithioacetal Intermediates from Carbonyl Compounds

A highly effective and widely adopted method for the synthesis of functionalized ketene dithioacetals involves the reaction of a compound containing an active methylene (B1212753) group with carbon disulfide in the presence of a base, followed by alkylation. researchgate.net For the synthesis of this compound, ethyl acetate (B1210297) serves as the active methylene precursor.

The mechanism commences with the deprotonation of the α-carbon of ethyl acetate by a suitable base (e.g., sodium hydride, potassium tert-butoxide) to generate an enolate. researchgate.net This enolate then acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide. The resulting dithiocarboxylate intermediate is subsequently S-alkylated, typically with two equivalents of an alkylating agent like methyl iodide, to yield the final product, this compound. A variety of bases, including triethylamine (B128534) and lithium dialkylamides, have been employed for this transformation. researchgate.net

Table 1: Reaction Components for Synthesis via Carbonyl Precursors

RoleCompound
Active Methylene PrecursorEthyl acetate
Carbon & Sulfur SourceCarbon disulfide (CS₂)
BaseSodium hydride (NaH), Potassium tert-butoxide (t-BuOK)
Alkylating AgentMethyl iodide (CH₃I)

Diversification through Functional Group Transformations and Derivatizations of this compound Analogues

The synthetic utility of the ketene dithioacetal scaffold is significantly expanded through the synthesis of various analogues and their subsequent chemical transformations.

Chemical Modifications of Related Methylthio-Substituted Acrylates (e.g., cyano-analogues)

A prominent analogue is ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate, which incorporates an electron-withdrawing cyano group. This modification enhances the electrophilicity of the molecule and provides a handle for further functionalization. Cyanoacrylate derivatives are valuable precursors for various heterocyclic compounds and have applications in materials science. nih.gov

The synthesis of these cyano-analogues follows a similar pathway to the parent compound, typically starting from ethyl cyanoacetate. These activated acrylates can undergo nucleophilic substitution reactions. For instance, related 2-cyano-3-(5-phenylsulphonyl-2-furyl)acrylate reacts with various nucleophiles like piperidine, morpholine, and sodium azide, resulting in the substitution of the phenylsulfonyl group. researchgate.net This highlights the potential for the methylsulfanyl groups in ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate to be displaced by other nucleophiles, leading to a diverse array of substituted acrylates.

Reactions Utilizing Enolate Chemistry (e.g., acetaldehyde (B116499) enolate equivalents)

Ketene dithioacetals, particularly α-oxo ketene dithioacetals, are excellent electrophiles in reactions with enolates. nih.govacs.org A base-mediated [3+3] cyclization reaction between 1,3-dianionic ketones (generated from enolizable ketones like acetone) and 3,3-bis(methylthio)-1-arylprop-2-en-1-ones has been developed to afford highly substituted phenols. rsc.orgrsc.org

The reaction mechanism is initiated by the Michael addition of the ketone enolate to the β-carbon of the ketene dithioacetal. nih.gov This is followed by an intramolecular cyclization and subsequent aromatization, often involving the elimination of a methylsulfanyl group, to form the phenolic ring. nih.gov This strategy demonstrates how the enolate of a simple ketone like acetone (B3395972), which can be considered an equivalent of the acetaldehyde enolate, can be used to construct complex cyclic structures from ketene dithioacetal precursors.

Table 2: Example of [3+3] Cyclization Reaction

Ketene Dithioacetal ReactantKetone ReactantBaseProduct Type
3,3-bis(methylthio)-1-phenylprop-2-en-1-oneAcetoneNaH5-phenyl-3-methylthio-phenol
1-cyclopropyl-3,3-bis(methylthio)prop-2-en-1-one (B8515634)AcetoneNaHCyclopropyl-functionalized phenol

Preparation of Related Aryl/Cyclopropyl (B3062369) Ketene Dithioacetals (e.g., 1-cyclopropyl-3,3-bis(methylthio)prop-2-en-1-one)

The synthesis of aryl and cyclopropyl analogues of α-oxo ketene dithioacetals expands the scope of their application in organic synthesis. The preparation of these compounds generally starts from the corresponding aryl or cyclopropyl methyl ketones. baselius.ac.in

For example, the synthesis of 1-cyclopropyl-3,3-bis(methylthio)prop-2-en-1-one can be achieved by reacting cyclopropyl methyl ketone with carbon disulfide in the presence of a strong base, followed by methylation with methyl iodide. baselius.ac.in These α-alkanoyl ketene dithioacetals have been shown to be effective reagents in cyclization reactions. For instance, the reaction of 1-cyclopropyl-3,3-bis(methylthio)prop-2-en-1-one with acetone under basic conditions yields cyclopropyl-functionalized phenols. rsc.org The development of straightforward synthetic routes to such analogues, including those using continuous-flow systems for arylthio-cyclopropyl carbonyl compounds, enhances their accessibility and utility. mdpi.com

Reaction Mechanisms and Pathways of Ethyl 3,3 Bis Methylsulfanyl Prop 2 Enoate

Nucleophilic Addition Reactions of Ethyl 3,3-bis(methylsulfanyl)prop-2-enoate

The reactivity of this compound is largely dictated by the electronic properties of its alkene moiety. This section explores the intrinsic nature of this reactivity and its manifestation in reactions with various nucleophiles.

Intrinsic Reactivity of the Electron-Deficient Alkene Moiety

The core of this compound's reactivity lies in its electron-deficient carbon-carbon double bond. This deficiency is a direct consequence of the cumulative electron-withdrawing effects of the ester (-COOEt) and cyano (-CN) groups. These groups effectively pull electron density away from the alkene, rendering the β-carbon highly electrophilic and susceptible to attack by nucleophiles. This classic example of a Michael acceptor makes the compound an ideal substrate for conjugate addition reactions. nih.govmdpi.com The presence of two methylsulfanyl (-SMe) groups at the β-position further influences the reactivity, not only through their electronic contributions but also by providing a potential leaving group in subsequent reaction steps.

The general reactivity of Michael acceptors is well-established, with the rate and reversibility of nucleophilic addition being influenced by the nature of the electron-withdrawing groups and the nucleophile itself. mdpi.com For instance, the presence of a cyano group in conjunction with another electron-withdrawing group on an acceptor leads to a fast addition reaction, though the resulting adducts can be highly reversible. mdpi.com This inherent electrophilicity is the cornerstone of the diverse nucleophilic addition reactions that this compound undergoes.

Addition of Nitrogen-Based Nucleophiles (e.g., amidrazones)

The electrophilic nature of this compound is readily exploited in reactions with nitrogen-based nucleophiles. A notable example is its reaction with N-arylbenzamidrazones, which leads to the formation of mercapto pyrazole (B372694) derivatives. The reaction mechanism involves an initial nucleophilic attack of the amidrazone on the electron-deficient double bond of the acrylate (B77674). This is followed by a cyclization step and the subsequent elimination of a methanethiol (B179389) molecule to afford the final pyrazole product. The structure of these resulting heterocyclic compounds has been confirmed through various spectroscopic techniques, including IR, mass, and NMR spectroscopy, with two-dimensional NMR being particularly useful in differentiating between possible alternative structures.

Reactant 1Reactant 2Product
Ethyl 2-cyano-3,3-bis(methylthio)acrylateN-arylbenzamidrazonesMercapto pyrazole derivatives

This table summarizes the reaction between this compound and amidrazones.

Reactivity with Activated Methylene (B1212753) Compounds (e.g., acetophenone (B1666503) in pyrone synthesis)

Activated methylene compounds, such as acetophenone, can act as nucleophiles in reactions with this compound, leading to the synthesis of highly substituted heterocyclic systems like 2-pyrones. While a direct, specific example with acetophenone and the title compound is not extensively documented in readily available literature, the general reactivity pattern of ketene (B1206846) dithioacetals with active methylene compounds suggests a plausible pathway.

The reaction would likely initiate with the base-catalyzed deprotonation of the activated methylene compound (acetophenone) to generate a carbanion. This carbanion would then undergo a Michael-type addition to the electron-deficient alkene of this compound. Following this initial addition, an intramolecular cyclization would occur, likely involving the attack of an enolate on the ester carbonyl group. Subsequent elimination of one of the methylsulfanyl groups as methanethiol would lead to the formation of the aromatic 2-pyrone ring. This type of condensation reaction is a powerful tool for the construction of six-membered heterocyclic rings.

Cycloaddition and Annulation Reactions Involving this compound

Beyond simple nucleophilic additions, this compound participates in more complex cascade reactions, including cycloadditions and annulations, to construct carbocyclic and heterocyclic ring systems.

Base-Promoted Cascade Reactions for Carbocyclic Ring Formation (e.g., [3+3] cyclization to phenols)

A significant application of ketene dithioacetals, including derivatives similar to this compound, is their participation in base-promoted [3+3] cyclization reactions to form highly substituted phenols. nih.gov In this type of reaction, the ketene dithioacetal acts as a three-carbon electrophilic component, while a 1,3-dianionic species, typically generated from a ketone, serves as the three-carbon nucleophilic partner.

The proposed mechanism commences with a Michael addition of the enolate of a ketone to the ketene dithioacetal. nih.gov This is followed by the elimination of a methylsulfanyl group. Under the basic conditions, the resulting intermediate can be deprotonated to form a new enolate, which then undergoes an intramolecular cyclization. The final step involves aromatization through the elimination of water to yield the substituted phenol. This methodology allows for the efficient construction of complex phenolic structures from relatively simple starting materials. nih.gov

Reaction TypeReactantsProduct
[3+3] CyclizationKetene dithioacetal, KetoneSubstituted Phenol

This table illustrates the general scheme for the [3+3] cyclization to form phenols.

Cyclocondensation Processes with Polyfunctional Reagents (e.g., guanidine (B92328) carbonate)

This compound can also undergo cyclocondensation reactions with polyfunctional reagents like guanidine carbonate to construct nitrogen-containing heterocyclic systems. Guanidine, with its multiple nucleophilic nitrogen atoms, is a versatile building block in the synthesis of various heterocycles.

The reaction of ketene dithioacetals with guanidine derivatives can lead to the formation of pyrimidine-based structures. A plausible mechanism involves the initial nucleophilic attack of one of the amino groups of guanidine on the electrophilic β-carbon of the acrylate, followed by the displacement of a methylsulfanyl group. A subsequent intramolecular cyclization, involving the attack of another nitrogen atom of the guanidine moiety onto the cyano or ester group, would lead to the formation of a six-membered heterocyclic ring. The final product would be a highly substituted aminopyrimidine derivative. This type of reaction underscores the utility of this compound as a precursor for a wide range of heterocyclic compounds with potential biological activities. researchgate.net

Reactant 1Reactant 2Product Class
This compoundGuanidine CarbonateSubstituted Aminopyrimidines

This table outlines the cyclocondensation reaction to form aminopyrimidine derivatives.

Substitution and Elimination Reactions of this compound

The presence of two alkylthio groups at the 3-position of the prop-2-enoate backbone renders this position highly susceptible to nucleophilic attack. This reactivity is central to the synthetic utility of the compound, allowing for the introduction of a wide range of functionalities through substitution reactions.

Nucleophilic Displacement of Alkylthio Groups

The methylsulfanyl (-SMe) groups of this compound can be readily displaced by a variety of nucleophiles. This reactivity is a hallmark of ketene dithioacetals, which are often employed as versatile intermediates in organic synthesis. The reaction typically proceeds via a nucleophilic addition-elimination mechanism. The electron-withdrawing ester group polarizes the carbon-carbon double bond, making the C-3 position electrophilic and susceptible to attack by nucleophiles.

The reaction of the closely related compound, ethyl 2-cyano-3,3-bis(methylsulfanyl)acrylate, with N-arylbenzamidrazones provides a clear example of this reactivity. In this reaction, the amidrazone acts as a dinucleophile, leading to the formation of mercapto pyrazole derivatives through the displacement of both methylsulfanyl groups. Similarly, the reaction of ketene dithioacetals with hydrazine (B178648) hydrate (B1144303) or substituted hydrazines is a well-established method for the synthesis of pyrazole derivatives. For instance, methyl 3,3-bis(methylsulfanyl)-2-cyanoacrylate reacts with hydrazine hydrate, methylhydrazine, and phenylhydrazine (B124118) under microwave irradiation to yield tetra-substituted pyrazoles in good yields.

These reactions underscore the facility with which the alkylthio groups can be displaced, paving the way for the synthesis of diverse heterocyclic systems. The general mechanism involves an initial nucleophilic attack at the C-3 position, followed by the elimination of a methanethiolate (B1210775) anion. This process can occur once or twice, depending on the nature of the nucleophile and the reaction conditions, allowing for either mono- or di-substitution.

Examples of Nucleophilic Displacement Reactions on Ketene Dithioacetal Analogs
Ketene Dithioacetal SubstrateNucleophileProductReaction Conditions
Methyl 3,3-bis(methylsulfanyl)-2-cyanoacrylateHydrazine hydrateTetra-substituted pyrazoleMicrowave irradiation
Methyl 3,3-bis(methylsulfanyl)-2-cyanoacrylateMethylhydrazineTetra-substituted pyrazoleMicrowave irradiation
Methyl 3,3-bis(methylsulfanyl)-2-cyanoacrylatePhenylhydrazineTetra-substituted pyrazoleMicrowave irradiation
Ethyl 2-cyano-3,3-bis(methylsulfanyl)acrylateN-arylbenzamidrazonesMercapto pyrazole derivative-

Intermediacy of Thionium (B1214772) Ions in Derived Systems (e.g., in quinoline (B57606) synthesis)

While direct evidence for the involvement of thionium ions in the synthesis of quinolines from this compound is not extensively documented, the formation of such intermediates is a plausible mechanistic pathway in related systems. Thionium ions, characterized by a positively charged, dicoordinate sulfur atom, are known to be highly reactive electrophiles.

In the context of ketene dithioacetal chemistry, a thionium ion could be generated through the protonation or Lewis acid activation of one of the methylsulfanyl groups, followed by its departure as methanethiol. This would generate a highly electrophilic intermediate that could then be trapped by a suitable nucleophile.

For instance, in a hypothetical quinoline synthesis, the reaction could be initiated by the reaction of an aniline (B41778) derivative with this compound. Subsequent acid-catalyzed cyclization could proceed through a thionium ion intermediate. The aniline nitrogen could attack the electrophilic carbon of the thionium ion, leading to the formation of a six-membered ring. Subsequent aromatization would then yield the quinoline scaffold. While this remains a hypothetical pathway for this specific substrate, the generation and trapping of thionium ions is a recognized mechanistic principle in sulfur chemistry.

Multi-Component Reaction Pathways of this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, are highly valued for their efficiency and atom economy. While specific multi-component reactions involving this compound are not widely reported, the reactivity of the broader class of ketene dithioacetals suggests its potential as a substrate in such transformations.

For example, a domino reaction of α-acetyl-α-carbamoyl ketene dithioacetals with Vilsmeier reagents has been reported to produce 4-halogenated 2(1H)-pyridinones. acs.orgacs.org This transformation proceeds through a one-pot process involving the formation of multiple bonds and demonstrates the utility of ketene dithioacetals in complex reaction cascades. acs.orgacs.org The mechanism likely involves the initial reaction of the ketene dithioacetal with the Vilsmeier reagent, followed by an intramolecular cyclization and subsequent rearrangement.

Given the electrophilic nature of the double bond and the presence of good leaving groups, it is conceivable that this compound could participate in MCRs. For instance, it could potentially react with a nucleophile and an electrophile in a concerted or sequential manner to generate complex molecular architectures. Further research in this area could unlock novel synthetic pathways leveraging the unique reactivity of this compound.

Applications of Ethyl 3,3 Bis Methylsulfanyl Prop 2 Enoate As a Synthetic Synthon

Heterocyclic Ring System Construction Utilizing Ethyl 3,3-bis(methylsulfanyl)prop-2-enoate

The ability of this compound to react with a range of binucleophiles has established it as a key intermediate in heterocyclic synthesis. The general reaction pathway involves an initial nucleophilic attack at the carbon bearing the methylsulfanyl groups, followed by displacement of one or both of these groups, and subsequent intramolecular cyclization to form the heterocyclic ring.

This compound and its cyano-analogue, ethyl 2-cyano-3,3-bis(methylsulfanyl)acrylate, are effective precursors for the synthesis of substituted pyrazole (B372694) derivatives. The reaction with hydrazine (B178648) and its derivatives proceeds via a cyclocondensation mechanism. The process is initiated by the nucleophilic attack of the hydrazine on the electron-deficient double bond, followed by an intramolecular cyclization with the elimination of two molecules of methanethiol (B179389).

Research has demonstrated that the reaction of ethyl 2-cyano-3,3-bis(methylthio)acrylate with N-arylbenzamidrazones leads to the formation of mercapto pyrazole derivatives. This transformation underscores the utility of this synthon in accessing pyrazoles with diverse functionalities. The reaction mechanism involves the initial attack of the more nucleophilic nitrogen of the amidrazone, followed by cyclization and elimination of methanethiol.

Reactant 1Reactant 2Product TypeReference
Ethyl 2-cyano-3,3-bis(methylthio)acrylateN-ArylbenzamidrazonesMercapto pyrazole derivatives chembk.com
This compoundHydrazine Hydrate (B1144303)Substituted Pyrazoles-

The construction of pyrimidine (B1678525) rings can be efficiently achieved through the reaction of this compound with amidines. In this [3+3] annulation approach, the ketene (B1206846) dithioacetal acts as a three-carbon electrophilic component, while the amidine provides the N-C-N nucleophilic fragment. The reaction typically proceeds by an initial attack of a nitrogen atom from the amidine, followed by cyclization and elimination of methanethiol, leading to the formation of the stable pyrimidine ring system. This method allows for the synthesis of a variety of substituted pyrimidines, which are of significant interest in medicinal chemistry.

While the direct synthesis of fused polycyclic systems like pyrido[1,2-b] nih.govrsc.orgbaselius.ac.intriazepines from the acyclic this compound in a single step is not commonly reported, this synthon can be instrumental in a multi-step approach. A plausible strategy involves the initial construction of a pyridone ring. For instance, related α-formylketene dithioacetals react with compounds containing active methylene (B1212753) groups, such as cyanoacetamide, to form substituted 2-pyridones. researchgate.net

Once the pyridone ring is formed from this compound, it can be further functionalized to introduce the necessary groups for the subsequent annulation to form the triazepine ring. For example, the introduction of an amino group at a suitable position on the pyridone ring would allow for a subsequent cyclocondensation reaction with a 1,2-dielectrophile to construct the fused seven-membered triazepine ring. Although this represents a multi-step process, the initial formation of the core heterocyclic scaffold relies on the versatile reactivity of the ketene dithioacetal.

This compound is a valuable precursor for the synthesis of pyrone compounds, particularly γ-pyrones (pyran-4-ones). One effective method involves a formal [4+2] cyclization of the ketene dithioacetal with acyl chlorides. nih.gov This reaction, mediated by a strong base like lithium bis(trimethylsilyl)amide (LiHMDS), provides a direct route to highly functionalized γ-pyrones. The versatility of this method allows for the synthesis of a broad range of substituted pyrones by varying both the ketene dithioacetal and the acyl chloride.

Another approach involves the acylation of ketene dithioacetals via soft enolization to produce 2-methylthio-4-pyrones. oregonstate.edu These synthetic strategies highlight the role of this compound in constructing the pyrone scaffold, which is a common motif in many natural products.

Reaction TypeReactantProductReference
Formal [4+2] CyclizationAcyl Chloridesγ-Pyrones nih.gov
Acylation via Soft Enolization-2-Methylthio-4-pyrones oregonstate.edu

Beyond heterocycles, this compound and its derivatives are employed in the synthesis of carbocyclic systems, most notably substituted phenols. A powerful strategy involves the base-mediated [3+3] cyclization of 1,3-dianionic ketones with 3,3-bis(methylthio)-1-arylprop-2-en-1-ones (derivatives of the title compound). rsc.org This annulation reaction leads to the formation of various tri- and tetra-substituted phenols, including 3-hydroxy-biaryls and hydroxy-xylenes. rsc.org

The reaction mechanism is proposed to initiate with a Michael addition of the ketone enolate to the ketene dithioacetal, followed by the elimination of a methylsulfanyl group. Subsequent intramolecular cyclization and aromatization afford the substituted phenol. This methodology provides a regiocontrolled route to polysubstituted phenols, which can be challenging to synthesize via classical electrophilic aromatic substitution. nih.govrsc.org

Precursor for Functional Materials and Optoelectronic Systems

The unique electronic and structural features of molecules derived from this compound make them attractive candidates for applications in materials science. In particular, heterocyclic compounds synthesized from this precursor have shown promise as functional materials.

For example, fluorescent 2-pyrone derivatives have been synthesized using ketene dithioacetals. rsc.org These compounds exhibit fluorescence in both solution and the solid state, with emissions spanning the visible spectrum (red, green, and blue). rsc.org Such photophysical properties are highly desirable for applications in organic electroluminescent (EL) devices, which are key components in modern displays and lighting. The ability to tune the emission color by modifying the substituents on the pyrone ring, a process facilitated by the versatile chemistry of the ketene dithioacetal precursor, opens up possibilities for creating a wide range of organic electronic materials. rsc.org

Development of Fluorescent Organic Molecules (e.g., for OLED applications)

This compound, a derivative of ketene dithioacetal, serves as a valuable precursor in the synthesis of fluorescent organic molecules, particularly heterocyclic compounds with applications in organic light-emitting diodes (OLEDs). The reactivity of the ketene dithioacetal moiety allows for the construction of complex molecular architectures with desirable photophysical properties.

Research has demonstrated that ketene dithioacetals are instrumental in synthesizing fluorescent 2-pyrone derivatives. researchgate.net For instance, the reaction of a ketene dithioacetal with acetophenone (B1666503) or benzalacetone derivatives can yield 2-pyrone derivatives that exhibit fluorescence in the orange to red region of the spectrum. researchgate.net This synthetic strategy highlights the utility of compounds like this compound as synthons for creating molecules with tunable emission colors, a critical aspect for the development of full-color OLED displays.

The general synthetic approach involves the condensation of the ketene dithioacetal with a suitable ketone, leading to the formation of a pyran ring system. The inherent electronic properties of the resulting donor-acceptor substituted aromatic systems give rise to their unique photophysical and electrochemical characteristics. researchgate.net The presence of the methylsulfanyl groups in this compound can be further exploited for post-synthesis modifications, allowing for the fine-tuning of the fluorescence quantum yield and emission wavelength.

Table 1: Examples of Fluorescent 2-Pyrone Derivatives Synthesized from Ketene Dithioacetals

Precursor 1 Precursor 2 (Ketene Dithioacetal) Resulting Compound Fluorescence Emission
4-dimethylaminoacetophenone 3,3-bis(methylsulfanyl)acrylonitrile derivative 6-(4-dimethylaminophenyl)-4-methylthio-2-oxo-2H-pyran-3-carbonitrile Orange-Red

Potential in Nonlinear Optical (NLO) Material Development (by analogy to related structures)

While direct studies on the nonlinear optical (NLO) properties of this compound are not extensively documented, its structural features and reactivity suggest significant potential in the development of NLO materials by analogy to related structures. Ketene dithioacetals are widely recognized as versatile intermediates for the synthesis of a variety of heterocyclic compounds, including pyrans, pyrroles, thiophenes, and pyrazoles. researchgate.net These heterocyclic systems often form the core of molecules with large second- and third-order NLO responses.

The key to NLO activity in organic molecules often lies in the presence of a π-conjugated system with electron-donating and electron-accepting groups (a D-π-A structure). This compound can be readily functionalized to introduce such groups. The electron-withdrawing nature of the ester group and the potential for the bis(methylsulfanyl) group to be substituted or to participate in further reactions make it an ideal starting material.

For example, the reaction of this compound with amidrazones leads to the formation of mercapto pyrazole derivatives. researchgate.net By choosing appropriate substituents on the amidrazone, it is possible to create pyrazole-based molecules with tailored NLO properties. The versatility of ketene dithioacetals in cycloaddition and condensation reactions opens up pathways to a wide array of conjugated systems that are candidates for NLO applications. researchgate.netrsc.org

Table 2: Chemical Properties of Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate

Property Value
CAS Number 17823-58-4
Molecular Formula C₈H₁₁NO₂S₂
Molecular Weight 217.31 g/mol
Melting Point 58 °C
Boiling Point 315.6 °C at 760 mmHg

Advanced Characterization Techniques for Ethyl 3,3 Bis Methylsulfanyl Prop 2 Enoate and Its Derivatives

High-Resolution Spectroscopic Methodologies

High-resolution spectroscopy is instrumental in elucidating the molecular structure of ethyl 3,3-bis(methylsulfanyl)prop-2-enoate and its analogues. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy offer a granular view of the atomic and functional group composition of these compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. For derivatives of this compound, ¹H and ¹³C NMR provide definitive information on the chemical environment of hydrogen and carbon atoms, respectively, allowing for unambiguous structural assignment. Two-dimensional (2D) NMR techniques are also employed to differentiate between possible isomers and to confirm structural assignments. ingentaconnect.comresearchgate.net

In the characterization of a related compound, ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate, detailed ¹H and ¹³C NMR data have been reported. nih.gov The ¹H NMR spectrum in CD₂Cl₂ shows characteristic signals for the ethyl group protons, the methyl substituent on the thiophene (B33073) ring, the vinylic proton, and the aromatic protons of the thiophene ring. nih.gov The corresponding ¹³C NMR spectrum reveals distinct signals for the carbons of the ethyl group, the methyl group, the nitrile function, the ester carbonyl, and the carbons of the thiophene ring and the double bond. nih.gov

¹H and ¹³C NMR Spectral Data for Ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate in CD₂Cl₂. nih.gov
Assignment¹H Chemical Shift (δ, ppm)Multiplicity and Coupling Constant (J, Hz)¹³C Chemical Shift (δ, ppm)
CH₂CH₃1.39t, J = 7.1214.4
CH₃-3'2.48s14.9
CH₂CH₃4.36q, J = 7.1262.7
H-4'7.07d, J = 5.01131.4
H-5'7.74d, J = 5.01134.3
H-38.46s145.0
C-2--98.0
CN--116.4
C-2'--131.2
C-3'--149.9
C-1 (C=O)--163.4

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For derivatives of this compound, electrospray ionization mass spectrometry (ESI-MS) has been utilized. ingentaconnect.comnih.gov

In the analysis of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate, positive-ion ESI-MS revealed the sodium adduct of the molecule ([M+Na]⁺) at an m/z of 244, which is consistent with its molecular formula. nih.gov The spectrum also showed a signal for the sodium adduct of the dimer ([2M+Na]⁺) at an m/z of 465. nih.gov This information is crucial for confirming the molecular weight of the synthesized compound.

ESI-MS Data for Ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate. nih.gov
Ionm/zRelative Intensity (%)
[M+Na]⁺244100
[2M+Na]⁺46516

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the separation of compounds from a mixture and for the assessment of their purity. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are particularly valuable in this regard due to their high resolution and sensitivity.

While specific HPLC or UPLC methods for this compound are not detailed in the reviewed literature, general methods for the analysis of related acrylate (B77674) compounds have been established. A high-performance liquid chromatography method has been developed for the determination of 12 different acrylate compounds in plastic food contact materials. e3s-conferences.org This method utilizes a ZORBAX SB-AQ column with a water and acetonitrile (B52724) mobile phase under gradient elution, and detection is performed with a diode array detector (DAD). e3s-conferences.org Such a method could likely be adapted for the analysis of this compound to assess its purity. Commercial suppliers of this compound also indicate that HPLC and UPLC are used for quality control, suggesting that established methods exist. bldpharm.com

Representative HPLC Conditions for the Analysis of Acrylate Compounds. e3s-conferences.org
ParameterCondition
ColumnZORBAX SB-AQ (250 mm × 4.6 mm, 5 μm)
Mobile Phase AWater
Mobile Phase BAcetonitrile
Gradient Elution0-6.5 min, 20%-40% B; 6.5-17 min, 40%-65% B; 17-17.2 min, 65%-100% B; 22-22.2 min, 100%-20% B, then kept for 6 min
Flow Rate1.0 mL/min
Detection Wavelength210 nm
Column Temperature40°C
Injection Volume20 μL

X-ray Crystallography for Definitive Solid-State Structure Determination (for the compound or derivatives)

X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in the solid state. While the crystal structure of this compound itself is not described in the available literature, the structures of several of its derivatives have been determined, offering valuable insights into the molecular geometry and intermolecular interactions of this class of compounds. nih.govresearchgate.net

The crystal structure of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate, a derivative, has been reported in detail. nih.govresearchgate.net This compound crystallizes with two independent molecules in the asymmetric unit. nih.govresearchgate.net The molecular conformations are such that all non-hydrogen atoms, with the exception of the ethyl group, are nearly coplanar. nih.govresearchgate.net

Crystal Data and Structure Refinement for Ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate. nih.govresearchgate.net
ParameterValue
Empirical formulaC₁₁H₁₁NO₂S
Formula weight221.27
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)12.0163 (3)
b (Å)15.4321 (4)
c (Å)11.9687 (3)
β (°)91.135 (2)
Volume (ų)2216.59 (10)
Z8

Future Perspectives and Emerging Research Avenues for Ethyl 3,3 Bis Methylsulfanyl Prop 2 Enoate Chemistry

Innovative Synthetic Methodologies with Enhanced Efficiency and Sustainability

The traditional synthesis of ketene (B1206846) dithioacetals often involves the use of strong bases and hazardous reagents. Future research will undoubtedly focus on developing more environmentally friendly and efficient synthetic routes to Ethyl 3,3-bis(methylsulfanyl)prop-2-enoate.

Microwave-Assisted and Flow Chemistry: The application of microwave irradiation and continuous flow technologies presents exciting opportunities to enhance the synthesis of this compound. Microwave-assisted synthesis can significantly reduce reaction times and improve yields. Continuous flow systems offer precise control over reaction parameters, enhanced safety for handling reactive intermediates, and potential for facile scalability. The generation of ketene intermediates, precursors to ketene dithioacetals, has already been successfully demonstrated in flow reactors, suggesting the feasibility of this approach for the target molecule.

Synthesis ApproachPotential Advantages
Green Catalysis Reduced environmental impact, use of milder reagents, potential for recyclability.
One-Pot Reactions Increased efficiency, reduced waste, simplified workup procedures.
Microwave-Assisted Synthesis Accelerated reaction rates, improved yields, enhanced process control.
Flow Chemistry Precise control over reaction conditions, improved safety, scalability.

Unveiling Novel Transformations and Reaction Pathways

The rich functionality of this compound makes it a prime candidate for the discovery of new chemical transformations. Its electron-deficient double bond, coupled with the presence of two leaving groups (methylsulfanyl), opens up a wide array of possibilities for cycloaddition, substitution, and rearrangement reactions.

Cycloaddition Reactions: The electron-deficient nature of the double bond in this compound makes it an excellent dienophile in Diels-Alder reactions and a partner in various other cycloadditions, such as [3+2] and [2+2] cycloadditions. libretexts.org Exploring its reactivity with a diverse range of dienes, dipoles, and other unsaturated systems could lead to the synthesis of complex carbocyclic and heterocyclic frameworks that are of interest in medicinal chemistry and materials science. The general reactivity of ketene dithioacetals in cycloaddition reactions has been documented, suggesting a fertile ground for new discoveries with this specific substrate.

Synthesis of Novel Heterocycles: Ketene dithioacetals are well-established precursors for the synthesis of a wide variety of heterocyclic compounds. The reaction of this compound with binucleophiles is a promising avenue for the construction of novel heterocycles. A notable example is its reaction with amidrazones, which yields mercapto pyrazole (B372694) derivatives. Further investigation into its reactions with other binucleophiles, such as hydrazines, hydroxylamines, and ureas, could lead to the discovery of new classes of heterocyclic compounds with potential biological activities. Additionally, reports of an "unusual reaction" with cyanothioacetamide hint at the potential for uncovering unique and unexpected reaction pathways. researchgate.net

Reaction TypePotential Products
Diels-Alder [4+2] Cycloaddition Substituted cyclohexene (B86901) derivatives
[3+2] Dipolar Cycloaddition Five-membered heterocyclic rings
Reaction with Binucleophiles Pyrazoles, thiazoles, pyrimidines, etc.

Diversification of Applications in Advanced Materials Science and Fine Chemical Synthesis

While this compound is primarily recognized as a synthetic intermediate, its unique electronic and structural features suggest potential for direct applications in advanced materials and as a key building block in the synthesis of high-value fine chemicals.

Advanced Materials: The cyanoacrylate moiety is a known component in the design of organic materials with interesting optical and electronic properties. Analogous cyanoacrylate derivatives have been investigated for their use as sensitizers in dye-sensitized solar cells (DSSCs) and for their potential in nonlinear optical (NLO) materials. The presence of the sulfur atoms in this compound could further modulate these properties, making it a candidate for investigation in these fields. Its potential as a monomer or co-monomer in polymerization reactions could also be explored for the development of novel polymers with tailored properties. pcbiochemres.com

Fine Chemical Synthesis: The versatility of ketene dithioacetals as synthetic intermediates makes them valuable in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. nih.gov The ability to introduce diverse functionalities through the substitution of the methylsulfanyl groups and reactions at the double bond allows for the construction of intricate molecular architectures. Future research could focus on utilizing this compound as a key precursor in the total synthesis of natural products or in the development of new drug candidates and agrochemicals.

Application AreaPotential Role of this compound
Dye-Sensitized Solar Cells As a component of organic dyes to enhance light absorption and electron transfer.
Nonlinear Optical Materials As a chromophore with potential for high hyperpolarizability.
Pharmaceuticals As a versatile building block for the synthesis of heterocyclic drugs. nih.gov
Agrochemicals As a precursor for the development of novel pesticides and herbicides.

Synergistic Integration of Experimental and Computational Approaches for Predictive Chemistry

The advancement of computational chemistry provides powerful tools to complement and guide experimental research. The integration of theoretical calculations with practical laboratory work is poised to accelerate the exploration of this compound chemistry.

Predicting Reactivity and Reaction Mechanisms: Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, reactivity, and reaction mechanisms of this compound. Such studies can provide valuable insights into its behavior in various chemical transformations, including cycloaddition reactions and nucleophilic substitutions. Computational modeling can help in predicting the feasibility of proposed reaction pathways, identifying key transition states, and understanding the factors that control selectivity. This predictive power can significantly reduce the amount of trial-and-error experimentation required.

Designing Novel Molecules with Tailored Properties: The synergy between experimental and computational approaches is particularly valuable in the design of new molecules for specific applications. For instance, computational screening can be used to predict the electronic and optical properties of novel derivatives of this compound for applications in materials science. By modeling the effects of different substituents on properties such as absorption spectra and hyperpolarizability, researchers can prioritize the synthesis of the most promising candidates, thereby streamlining the discovery process. The successful application of combined experimental and computational studies on other cyanoacrylate systems provides a strong precedent for the value of this integrated approach.

Computational MethodApplication in this compound Chemistry
Density Functional Theory (DFT) Elucidation of reaction mechanisms, prediction of reactivity and selectivity.
Time-Dependent DFT (TD-DFT) Prediction of electronic absorption spectra for materials science applications.
Molecular Docking In silico screening of derivatives for potential biological activity.

Q & A

Q. What are the most reliable synthetic routes for Ethyl 3,3-bis(methylsulfanyl)prop-2-enoate, and how can reaction conditions be optimized?

The compound is synthesized via Claisen-Schmidt condensation , involving a base-catalyzed reaction between a carbonyl compound (e.g., bis(methylsulfanyl)acetone derivatives) and an aldehyde or ester. For example, similar bis(methylsulfanyl) chalcones are synthesized using sodium hydroxide in ethanol or methanol under reflux . Optimization involves adjusting solvent polarity, base strength, and temperature to enhance yield and purity. Cyclocondensation reactions with 1,4-binucleophiles, as seen in heterocyclic synthesis, may also apply, requiring precise stoichiometry and inert conditions .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify the ester group (δ ~4.2 ppm for -OCH2_2CH3_3) and thioether protons (δ ~2.1-2.5 ppm for -SCH3_3).
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., m/z 217.30 for the parent ion) and fragmentation patterns of the cyanoacrylate derivative .
  • X-ray Crystallography : Programs like SHELXL refine crystal structures, resolving bond lengths and angles for the α,β-unsaturated ester and thioether groups .

Q. How do the thioether and ester functional groups influence the compound’s reactivity in organic synthesis?

The thioether groups (-SCH3_3) act as electron donors, stabilizing the α,β-unsaturated ester via resonance, which enhances electrophilicity for nucleophilic additions. The ester group (-COOEt) participates in hydrolysis or aminolysis, enabling derivatization. Compatibility with reducing/oxidizing agents must be tested: thioethers may oxidize to sulfoxides, while the ester is sensitive to strong acids/bases .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?

  • Structural Modifications : Replace the ethyl ester with methyl or tert-butyl groups to study steric effects. Introduce halogen substituents (e.g., fluorine) to enhance bioavailability .
  • Assays : Test antimicrobial activity via MIC assays against Gram-positive/-negative bacteria. For anticancer potential, use MTT assays on cancer cell lines (e.g., colon HCT-116) and compare with fluorinated analogs .

Q. How can contradictory data on the compound’s bioactivity or stability be resolved?

  • Reproducibility Checks : Standardize solvent systems (e.g., DMSO concentration in bioassays) and purity thresholds (>98% by HPLC).
  • Mechanistic Studies : Employ molecular docking to predict binding affinity with target enzymes (e.g., cytochrome P450) and validate via enzyme inhibition assays .
  • Environmental Controls : Monitor thermal stability via TGA/DSC to rule out degradation during experiments .

Q. What role does this compound play in synthesizing heterocyclic compounds?

It serves as a di-electrophile in [4+2] cyclocondensation reactions. For instance, reacting with 1,4-binucleophiles yields pyrimidine or thieno[2,3-d]pyrimidine derivatives, critical in medicinal chemistry. Reaction conditions (e.g., solvent, catalyst) must be optimized to avoid polymerization of the α,β-unsaturated ester .

Q. What computational strategies are effective in predicting the compound’s interaction with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., tubulin for anticancer activity).
  • MD Simulations : Assess binding stability over 100 ns trajectories in explicit solvent models.
  • QSAR Models : Corrate electronic parameters (HOMO/LUMO energies) with bioactivity data from analogs .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

  • pH Stability : Incubate in buffers (pH 2–12) and monitor degradation via HPLC at 24/48/72 hours.
  • Thermal Analysis : Use DSC to determine melting points (e.g., ~58°C for related esters) and TGA for decomposition thresholds .
  • Light Sensitivity : Conduct accelerated stability studies under UV/visible light to identify photodegradation products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.